Cas no 87884-14-8 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-)

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-, is a chiral ester derivative of butanoic acid featuring a Boc-protected amino group and a ketone functionality at the 4-position. The (2S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and peptide modifications. The tert-butoxycarbonyl (Boc) group enhances stability under basic conditions while allowing selective deprotection under acidic conditions. The methyl ester improves solubility in organic solvents, facilitating reactions in non-aqueous media. This compound is particularly useful in medicinal chemistry and intermediate synthesis, where controlled reactivity and chiral integrity are critical. Its structural features enable versatile applications in constructing complex molecules with high enantiomeric purity.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- structure
87884-14-8 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-
CAS No:87884-14-8
MF:C10H17NO5
MW:231.245683431625
CID:651115
PubChem ID:13370360
Update Time:2025-06-08

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-
    • YRBARHABTATAFQ-ZETCQYMHSA-N
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
    • SCHEMBL10164321
    • 87884-14-8
    • EN300-702565
    • methyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
    • Inchi: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m0/s1
    • InChI Key: YRBARHABTATAFQ-ZETCQYMHSA-N
    • SMILES: O(C(N[C@H](C(=O)OC)CC=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.11067264g/mol
  • Monoisotopic Mass: 231.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 81.7Ų

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- Pricemore >>

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Additional information on Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-

Recent Advances in the Study of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- (CAS: 87884-14-8)

The compound Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- (CAS: 87884-14-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. Its unique structural features, including the presence of a Boc-protected amino group and a methyl ester moiety, make it a versatile building block for the construction of complex molecules. Researchers have utilized this compound in the development of novel protease inhibitors, which show promise in treating diseases such as cancer and viral infections.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- in inhibiting the activity of SARS-CoV-2 main protease. The study employed molecular docking and in vitro assays to validate the compound's binding affinity and inhibitory effects, suggesting its potential as a lead compound for antiviral drug development.

Another area of interest is the compound's application in targeted drug delivery systems. A recent preprint on bioRxiv detailed the use of this compound in the design of prodrugs that can selectively release active agents in tumor microenvironments. The study reported enhanced bioavailability and reduced off-target effects, underscoring the compound's utility in improving therapeutic outcomes.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Ongoing research is focused on structural modifications to enhance its stability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)- (CAS: 87884-14-8) represents a promising candidate for further investigation in drug discovery. Its multifaceted applications and recent breakthroughs highlight its potential to address unmet medical needs. Future studies should prioritize mechanistic insights and preclinical validation to fully realize its therapeutic potential.

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